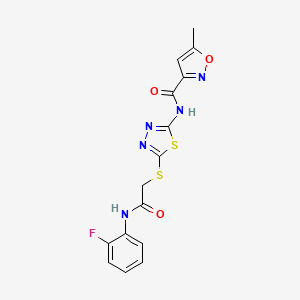

3-Azidomethyl-azetidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

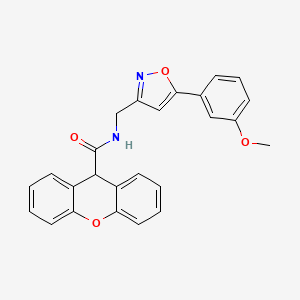

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are valuable compounds in pharmaceutical and agrochemical research . The compound you’re interested in, “3-Azidomethyl-azetidine-1-carboxylic acid tert-butyl ester”, is a derivative of azetidine.

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method for the formation of tert-butyl esters, which seems relevant to your compound, is the Fischer–Speier esterification . This involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O) .Chemical Reactions Analysis

The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the compound “Methyl 1-Boc-azetidine-3-carboxylate” has a molecular weight of 215.25, and it’s a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Modification of Amino Acid Analogues

- Azetidine-2-carboxylic acid analogs, including those with 3-Azidomethyl-azetidine structures, are synthesized for studying the influence of conformation on peptide activity. These compounds serve as tools in peptide and protein research, particularly in understanding structural aspects of amino acids and peptides (Sajjadi & Lubell, 2008).

Application in Drug Design

- In medicinal chemistry, azetidine derivatives are used to enhance the efficacy of certain drugs. For instance, 3'-Azido-2',3'-dideoxythymidine (AZT) prodrugs have been designed using azetidine-based modifications. These modifications aim to improve drug delivery, reduce toxicity, and enhance blood-brain barrier penetration (Parang, Wiebe, & Knaus, 2000).

Organic Synthesis and Chemical Reactions

- Azetidine-2-carboxylic acid esters, including 3-Azidomethyl-azetidine variants, are explored in organic synthesis for the production of optically active α-substituted azetidine-2-carboxylic acid esters. These compounds are crucial for creating chiral building blocks in chemical synthesis (Tayama, Nishio, & Kobayashi, 2018).

- The strain-release-driven homologation of boronic esters, which includes the synthesis of azetidine-containing compounds, is applied in the creation of novel medicinal compounds. This approach is useful for the modular construction of azetidines, which are significant in medicinal chemistry (Fawcett et al., 2019).

Biological Studies

- Azetidine-2-carboxylic acid and its derivatives, including the 3-Azidomethyl-azetidine variants, have been studied in the context of their biological activities. For instance, their uptake and incorporation in organisms like Arabidopsis thaliana and Escherichia coli have been investigated, shedding light on their biological roles and potential applications in biochemistry (Verbruggen, van Montagu, & Messens, 1992).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(azidomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIQVGKDJCIPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidomethyl-azetidine-1-carboxylic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)